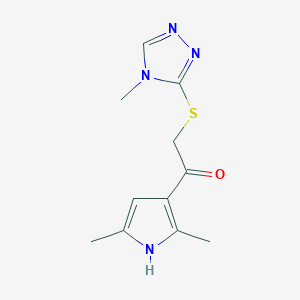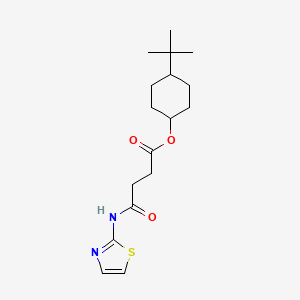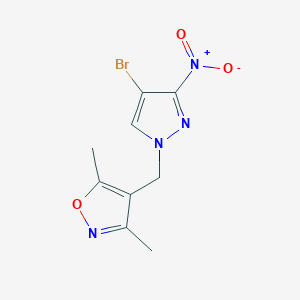
4-((4-Bromo-3-nitro-1h-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-Bromo-3-nitro-1h-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole is a complex organic compound that features a unique combination of functional groups, including a bromine atom, a nitro group, and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromo-3-nitro-1h-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of 3-nitro-1H-pyrazole using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) at 90°C under an inert atmosphere . The resulting 4-bromo-3-nitro-1H-pyrazole is then reacted with 3,5-dimethylisoxazole under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
4-((4-Bromo-3-nitro-1h-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon (Pd/C) for reduction reactions, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromine atom can yield a variety of substituted pyrazole derivatives.
科学的研究の応用
4-((4-Bromo-3-nitro-1h-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 4-((4-Bromo-3-nitro-1h-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom and pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
4-Bromo-3-nitro-1H-pyrazole: Shares the pyrazole ring and bromine atom but lacks the isoxazole moiety.
3,5-Dimethylisoxazole: Contains the isoxazole ring but lacks the pyrazole and bromine functionalities.
Uniqueness
4-((4-Bromo-3-nitro-1h-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications.
特性
分子式 |
C9H9BrN4O3 |
|---|---|
分子量 |
301.10 g/mol |
IUPAC名 |
4-[(4-bromo-3-nitropyrazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C9H9BrN4O3/c1-5-7(6(2)17-12-5)3-13-4-8(10)9(11-13)14(15)16/h4H,3H2,1-2H3 |
InChIキー |
POVMIGJWSVTONJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C)CN2C=C(C(=N2)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





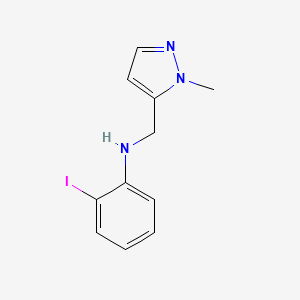

![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B14913643.png)


![Ethyl 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B14913668.png)
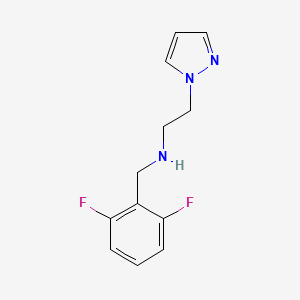
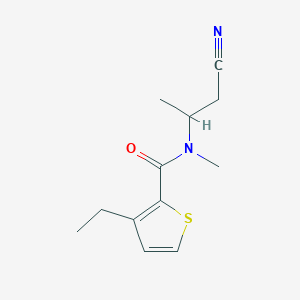
![[1,1'-Biphenyl]-2-yl(tert-butyl)(cyclohexyl)phosphine](/img/structure/B14913679.png)
